![molecular formula C18H16ClN3O3 B3503137 2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B3503137.png)
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and changes would depend on the exact nature of the derivative and its target.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific derivative and its biological activity.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Indole Moiety: The indole ring is synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Chlorination: The chlorination of the benzene ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the formation of the amide bond, which is achieved by reacting the chlorinated nitrobenzene with the indole derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized indole derivatives.
Scientific Research Applications
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Biological Research: The compound is used in studies related to cell apoptosis and cell cycle arrest, providing insights into cancer treatment mechanisms.
Chemical Biology: It serves as a tool compound for studying the biological pathways involving indole derivatives.
Pharmaceutical Development: The compound is explored for its potential to be developed into therapeutic agents for various diseases.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-5-nitrobenzamide: Lacks the chlorine atom, which may affect its binding affinity and biological activity.
2-chloro-N-[2-(1H-indol-3-yl)ethyl]-5-nitrobenzamide: Similar structure but without the methyl group on the indole ring, which may influence its pharmacokinetic properties.
Uniqueness
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide is unique due to the presence of both the chlorine and methyl groups, which contribute to its specific binding interactions and biological activity. These structural features may enhance its potency and selectivity as a therapeutic agent.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-11-13(14-4-2-3-5-17(14)21-11)8-9-20-18(23)15-10-12(22(24)25)6-7-16(15)19/h2-7,10,21H,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVSSQLGIHDDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


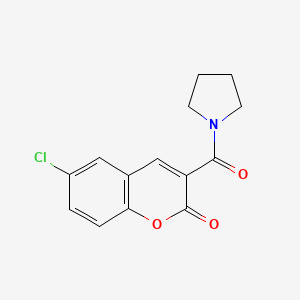
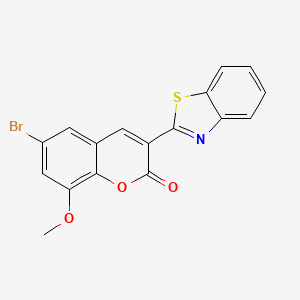
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B3503068.png)
![2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B3503073.png)
![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}-N-phenylbenzamide](/img/structure/B3503076.png)
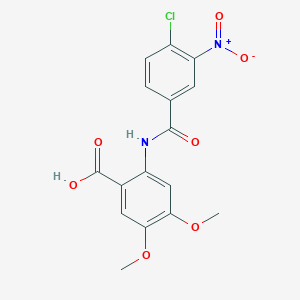
![4-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B3503088.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B3503092.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3503105.png)
![2,4,6-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503121.png)
![2,4,5-trimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B3503127.png)
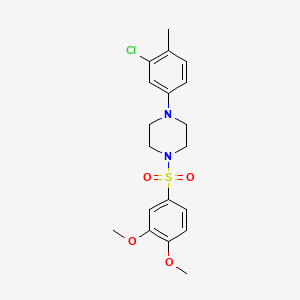
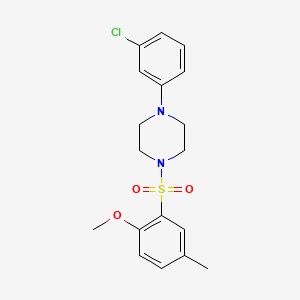
![4-(7-benzyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenyl methyl ether](/img/structure/B3503160.png)
